molecular formula C15H11ClO4 B6409494 3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid CAS No. 1261994-05-1

3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid

Cat. No.: B6409494
CAS No.: 1261994-05-1
M. Wt: 290.70 g/mol
InChI Key: WLMQKDLUOBRWJP-UHFFFAOYSA-N
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Description

3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid is an organic compound with a complex structure, characterized by the presence of a carboxylic acid group, a chlorine atom, and a methyl group attached to a benzene ring

Properties

IUPAC Name

3-(3-carboxy-4-chlorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-8-10(3-2-4-11(8)14(17)18)9-5-6-13(16)12(7-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQKDLUOBRWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691703
Record name 4'-Chloro-2-methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-05-1
Record name 4'-Chloro-2-methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
  • 3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid
  • 3-(3-Carboxy-4-chlorophenyl)benzoic acid

Uniqueness

3-(3-Carboxy-4-chlorophenyl)-2-methylbenzoic acid is unique due to its specific structural features, such as the presence of a methyl group and a chlorine atom on the benzene ring. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

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